molecular formula C17H20N4OS B15122054 4-ethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

4-ethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No.: B15122054
M. Wt: 328.4 g/mol
InChI Key: NWQXVLUWCHGYBY-UHFFFAOYSA-N
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Description

4-ethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, an azetidine ring, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the azetidine ring and the imidazole moiety. Common reagents used in these reactions include ethyl iodide, sodium hydride, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the imidazole and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-ethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-ethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites in enzymes, modulating their activity. The benzothiazole core may interact with biological membranes or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole: shares structural similarities with other benzothiazole derivatives and imidazole-containing compounds.

    Benzothiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Imidazole-containing compounds: Widely used in pharmaceuticals for their ability to interact with enzymes and receptors.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer specific biological activities and chemical reactivity not found in other compounds. This makes it a valuable target for further research and development in various scientific fields.

Properties

Molecular Formula

C17H20N4OS

Molecular Weight

328.4 g/mol

IUPAC Name

4-ethoxy-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C17H20N4OS/c1-3-22-14-5-4-6-15-16(14)19-17(23-15)21-10-13(11-21)9-20-8-7-18-12(20)2/h4-8,13H,3,9-11H2,1-2H3

InChI Key

NWQXVLUWCHGYBY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CC(C3)CN4C=CN=C4C

Origin of Product

United States

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